molecular formula C14H18O3S2 B064873 Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-30-2

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B064873
CAS No.: 172516-30-2
M. Wt: 298.4 g/mol
InChI Key: LVWYWXLMDBCCKZ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[c]thiophene core. Its molecular formula is C₁₄H₁₈O₃S₂, with a molecular weight of 298.43 g/mol and CAS number 172516-30-2 . Structurally, it contains:

  • A 4-oxo group at position 3.
  • A propylthio (-S-C₃H₇) substituent at position 2.
  • An ethyl carboxylate (-COOEt) group at position 1.

Properties

IUPAC Name

ethyl 4-oxo-3-propylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWYWXLMDBCCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381143
Record name Ethyl 4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-30-2
Record name Ethyl 4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for nucleophilic substitutions but complicate purification. Switching to toluene in the cyclization step improves phase separation during workup.

Catalyst Recycling

Lewis acids like AlCl₃ are moisture-sensitive and non-recyclable. Recent advances propose using zeolite-supported catalysts to improve sustainability, though yields drop marginally (~5%).

Byproduct Management

Propane-1-thiol oxidation generates disulfide byproducts, necessitating reductive workups with sodium borohydride (NaBH₄) to suppress dimer formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 4-oxo position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzo[c]thiophene derivatives.

Scientific Research Applications

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects. Studies may focus on its efficacy and safety in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the propylthio group and the ethyl ester can influence its binding affinity and specificity. Molecular targets may include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in substituents at positions 3 (thioether group) and 4 (oxo group), as well as ring modifications. Below is a detailed comparison:

Substituent Variations at Position 3

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Benzylthio (-S-CH₂C₆H₅) C₁₈H₁₈O₃S₂ 346.47 Potent adenosine A₂A receptor antagonist (Ki = 1.2 µM) . Benzyl group enhances lipophilicity and receptor affinity due to aromatic interactions.
Ethyl 3-(butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Butylthio (-S-C₄H₉) C₁₅H₂₀O₃S₂ 312.45 Longer alkyl chain increases lipophilicity (logP ~3.5) but may reduce aqueous solubility. Limited pharmacological data available .
Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Allylthio (-S-CH₂CH=CH₂) C₁₄H₁₆O₃S₂ 296.40 Unsaturated allyl group introduces potential reactivity (e.g., Michael addition). Lower molecular weight suggests higher volatility .
Ethyl 3-(methylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Methylthio (-S-CH₃) + dimethyl (positions 6,6) C₁₃H₁₈O₃S₂ 298.41 Steric hindrance from dimethyl groups reduces metabolic degradation. Predicted boiling point: 477°C .

Modifications at Position 4

Compound Name Modification (Position 4) Molecular Formula Key Properties/Findings
Ethyl 4-hydroxyimino-3-(methylthio)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Hydroxyimino (=N-OH) C₁₃H₁₇N₂O₃S₂ Increased polarity (logP ~2.8) due to hydroxyimino group. Potential for hydrogen bonding with receptors .
Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Hydroxy (-OH) C₁₂H₁₆O₄S₂ Enhanced hydrophilicity (acidic pKa ~10.7) improves solubility but may limit blood-brain barrier penetration .

Pharmacological and Physicochemical Insights

  • Receptor Affinity: The benzylthio derivative (BTH4) exhibits higher adenosine A₂A receptor affinity (Ki = 1.2 µM) compared to shorter alkylthio chains (e.g., propylthio, butylthio), likely due to π-π stacking interactions with aromatic residues in the receptor .
  • Lipophilicity : Increasing alkyl chain length (methyl → propyl → butyl) correlates with higher logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Synthetic Accessibility : Propylthio and butylthio derivatives are synthesized via nucleophilic substitution of thiols with brominated intermediates, while benzylthio derivatives require benzyl mercaptan .

Biological Activity

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 172516-30-2) is a complex organic compound belonging to the class of benzo[c]thiophenes. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[c]thiophene core with an ethyl ester group and a propylthio substituent. The presence of both sulfur and oxygen atoms in its structure enhances its chemical reactivity and biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the benzo[c]thiophene core : Achieved through cyclization reactions of appropriate precursors.
  • Introduction of the propylthio group : Accomplished via nucleophilic substitution reactions.
  • Esterification : Finalizing the compound by reacting the carboxylic acid with ethanol under acidic conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer properties of benzo[c]thiophene derivatives. For instance:

  • A study on derivatives showed moderate cytotoxicity against human lung cancer cell lines (A549) with IC50 values ranging from 11.20 to 59.61 µg/mL after a 72-hour treatment period .
  • Molecular docking studies suggest that these compounds may interact with specific proteins involved in cancer cell proliferation and apoptosis.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with G protein-coupled receptors (GPCRs), influencing cell signaling and gene expression .

Comparative Analysis with Similar Compounds

To understand its biological activity further, it is useful to compare it with structurally related compounds:

Compound NameStructural FeatureBiological Activity
Ethyl 4-oxo-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylateMethylthio groupModerate anticancer activity
Ethyl 4-oxo-3-(butylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylateButylthio groupVaries in solubility and reactivity
Ethyl 4-oxo-3-(ethylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylateEthylthio groupDifferent chemical properties

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Antioxidant Activity : Research indicates that derivatives possess antioxidant properties comparable to standard compounds like butylated hydroxyanisole (BHA) .
  • Cytotoxicity Assessments : In vitro studies demonstrated varying degrees of cytotoxicity against different cancer cell lines, suggesting a need for further exploration in therapeutic contexts .

Q & A

Q. What synthetic routes are effective for producing Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, and how can yield be optimized?

  • Methodological Answer : The compound is synthesized via multistep reactions involving cyclization and thioether formation. For example, analogous tetrahydrobenzothiophene derivatives are synthesized by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with propylthiol under nucleophilic substitution conditions. Optimal yields (up to 85%) are achieved using ethanol or THF as solvents at 70–80°C, with sodium hydroxide as a base to deprotonate the thiol . Crystallization in ethyl acetate-hexane mixtures improves purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Characterization relies on spectroscopic and crystallographic methods:
  • ¹H/¹³C NMR : Peaks at δ ~2.75 ppm (t, J = 5.9 Hz) and δ ~170 ppm confirm the tetrahydrobenzo ring and ester carbonyl, respectively. Thioether protons appear as triplets near δ 3.2–3.5 ppm .
  • IR : A strong absorption band at ~1700 cm⁻¹ indicates the 4-keto group .
  • Melting Point : Consistency in melting points (e.g., 170–174°C) validates purity .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7 v/v) effectively removes unreacted intermediates. For crystalline products, recrystallization in ethanol or dichloromethane-hexane mixtures enhances purity (>95%) .

Advanced Research Questions

Q. How do structural modifications at the 3-thioether position influence adenosine receptor binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that bulkier thioether substituents (e.g., benzylthio) enhance A2a receptor affinity, while shorter chains (e.g., propylthio) favor A1 receptor binding. For instance, replacing propylthio with benzylthio increases A2a affinity by ~3-fold but reduces selectivity . Radioligand binding assays (using [³H]DPCPX for A1 and [³H]CGS21680 for A2a) are critical for evaluating substitutions .

Q. What role does the 4-keto group play in the compound’s bioactivity?

  • Methodological Answer : The 4-keto group is essential for adenosine receptor antagonism. Removal or reduction of the ketone (e.g., to a hydroxyl or methylene group) abolishes binding activity. Computational docking studies suggest the keto oxygen forms hydrogen bonds with His278 in the A2a receptor’s binding pocket .

Q. How does the compound interact with transition metal ions, and what applications arise from this behavior?

  • Methodological Answer : The thioether and keto groups enable complexation with Cu(II), Co(II), and Ni(II) ions, forming octahedral complexes with a 1:1 metal-ligand ratio. These complexes are characterized via UV-Vis (λmax ~600 nm for Cu(II)) and cyclic voltammetry. Potential applications include catalytic systems for oxidation reactions or metal-ion sensing .

Q. Can computational modeling predict the compound’s pharmacophore compatibility with xanthine-based adenosine antagonists?

  • Methodological Answer : Molecular overlay studies using Schrödinger’s Phase software reveal that the thiophene ring aligns with the uracil moiety of xanthines, while the 4-keto group mimics the xanthine’s carbonyl. Electrostatic potential maps (calculated at the B3LYP/6-31G* level) confirm similarity in charge distribution, supporting cross-reactivity in receptor binding .

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